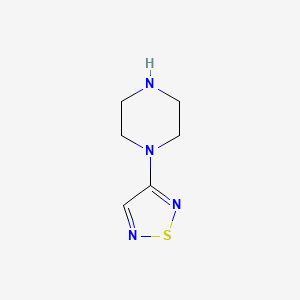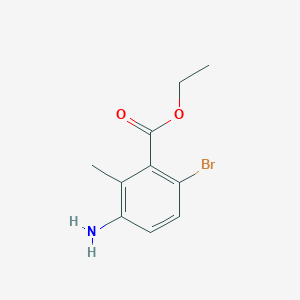
N-Acetyl-5-nitrilonorvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-nitrilonorvaline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group, a nitrilo group, and a norvaline backbone, which contribute to its distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.
Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.
Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.
Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.
Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.
Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Cyclization: Cyclization reactions can form new ring structures, enhancing the compound’s stability and reactivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: This compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-5-nitrilonorvaline can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine: Known for its role as a neurohormone and antioxidant.
N-Acetyl-5-hydroxytryptamine: Involved in regulating circadian rhythms and sleep-wake cycles.
N-Acetyl-5-methoxyindole: Used in the synthesis of various pharmaceuticals and agrochemicals .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Eigenschaften
CAS-Nummer |
34972-70-8 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-acetamido-4-cyanobutanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
DANYRDPZKCQUHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


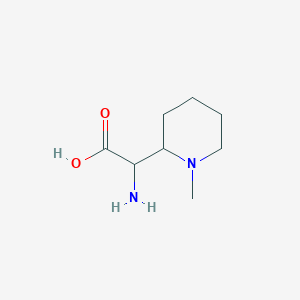
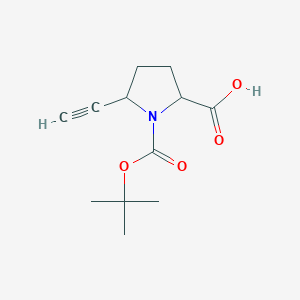
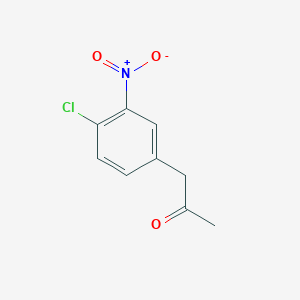
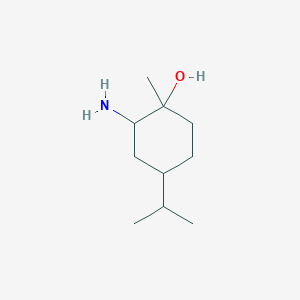
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
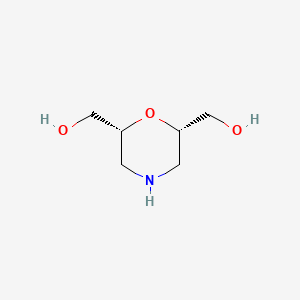
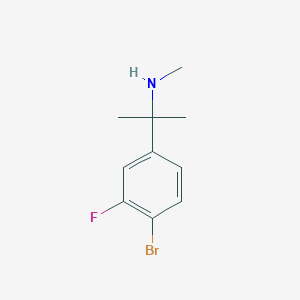
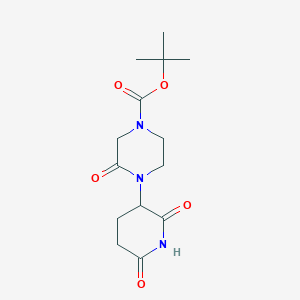

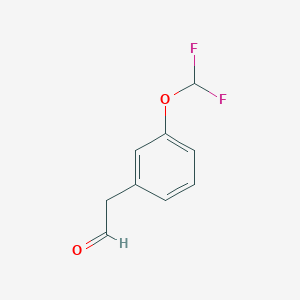
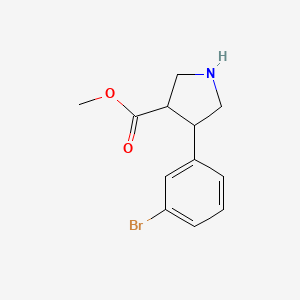
![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
